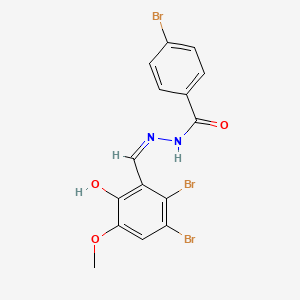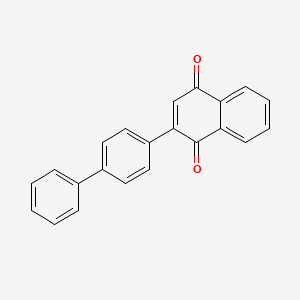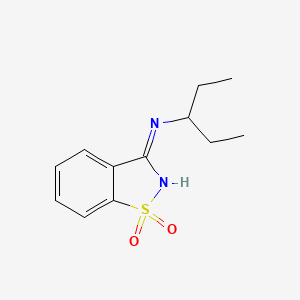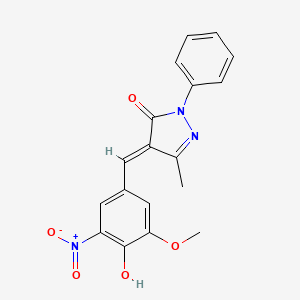
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide (BBBH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBH is a hydrazide derivative that has been synthesized and studied extensively for its biological activities.
科学的研究の応用
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescence sensor for the detection of metal ions.
作用機序
The mechanism of action of 4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and microorganisms. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and urease. This compound has also been found to have anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide has several advantages for lab experiments due to its low toxicity and high stability. It can be easily synthesized and purified, and its biological activities can be easily measured using various assays. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability.
将来の方向性
There are several future directions for the study of 4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide. One potential direction is to explore its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to study its potential as a fluorescence sensor for the detection of metal ions. Further research is also needed to understand the mechanism of action of this compound and to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is well-established, and its biological activities have been extensively studied. This compound has demonstrated anticancer, antifungal, and antibacterial activities, and has potential as a fluorescence sensor for the detection of metal ions. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成法
4-bromo-N'-(2,3-dibromo-6-hydroxy-5-methoxybenzylidene)benzohydrazide can be synthesized by reacting 2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde with 4-bromo-benzohydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and results in the formation of this compound. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
特性
IUPAC Name |
4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3N2O3/c1-23-12-6-11(17)13(18)10(14(12)21)7-19-20-15(22)8-2-4-9(16)5-3-8/h2-7,21H,1H3,(H,20,22)/b19-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCMYKXHWGJLH-GXHLCREISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1O)/C=N\NC(=O)C2=CC=C(C=C2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
![1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6105898.png)


![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6105940.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)
![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)